molecular formula C11H21NO2 B2399969 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol CAS No. 1344043-77-1

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol

Cat. No.: B2399969
CAS No.: 1344043-77-1
M. Wt: 199.294
InChI Key: NACRLJMTUOFRFC-UHFFFAOYSA-N
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Description

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO2. It is known for its unique structure, which includes a cyclopentane ring and an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol typically involves the reaction of cyclopentanone with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different amines or alcohols using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-[(Oxan-4-yl)amino]ethan-1-ol: Contains an ethan-1-ol moiety instead of a cyclopentane ring.

Uniqueness

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol is unique due to its specific ring structure and the presence of both an oxane and an amino group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(oxan-4-ylmethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11-3-1-2-10(11)12-8-9-4-6-14-7-5-9/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACRLJMTUOFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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